molecular formula C10H5ClF3N3O2 B2510840 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid CAS No. 1947346-63-5

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B2510840
CAS No.: 1947346-63-5
M. Wt: 291.61
InChI Key: ZGAQLGHSXFCHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a chloropyridinyl group and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid typically involves multi-step organic synthesis routes. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethyl hydrazine to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and other derivatives.

Scientific Research Applications

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chloropyridin-2-yl)-3-methyl-1h-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(3-Bromopyridin-2-yl)-3-(trifluoromethyl)-1h-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of a chlorine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s chemical and biological properties.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O2/c11-6-2-1-3-15-8(6)17-4-5(9(18)19)7(16-17)10(12,13)14/h1-4H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQLGHSXFCHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.